6-Hexyl-2-methylcyclohepta-1,4-diene
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Overview
Description
6-Hexyl-2-methylcyclohepta-1,4-diene is an organic compound with the molecular formula C14H24. It is a cycloheptadiene derivative, characterized by the presence of a hexyl group and a methyl group attached to the cycloheptadiene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-2-methylcyclohepta-1,4-diene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexylmagnesium bromide with 2-methylcycloheptadienone in the presence of a catalyst can yield this compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of high-pressure hydrogenation and advanced purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-2-methylcyclohepta-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Hexyl-2-methylcyclohepta-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hexyl-2-methylcyclohepta-1,4-diene involves its interaction with molecular targets through various pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: A compound with a similar cycloheptadiene structure but different substituents.
Cycloheptadiene: The parent compound without the hexyl and methyl groups.
Uniqueness
6-Hexyl-2-methylcyclohepta-1,4-diene is unique due to the presence of both hexyl and methyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
921819-66-1 |
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Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
6-hexyl-2-methylcyclohepta-1,4-diene |
InChI |
InChI=1S/C14H24/c1-3-4-5-6-9-14-10-7-8-13(2)11-12-14/h7,10-11,14H,3-6,8-9,12H2,1-2H3 |
InChI Key |
PJQIOAMOCZYODL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC=C(CC=C1)C |
Origin of Product |
United States |
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